5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Overview
Description
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some hydrazine-coupled pyrazoles were found to display superior antipromastigote activity .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist to androgen receptors, which are critical in the development and progression of prostate cancer . The interaction with androgen receptors involves binding to the receptor sites, thereby inhibiting the receptor’s activity and blocking the signaling pathways that promote cancer cell proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In prostate cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of androgen receptor signaling leads to a decrease in the expression of genes that are essential for cell cycle progression and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to androgen receptors, preventing the activation of these receptors by endogenous androgens . This binding inhibits the receptor’s ability to translocate to the nucleus and activate gene transcription. Additionally, this compound may also inhibit other enzymes involved in steroidogenesis, further reducing the levels of androgens available to activate the receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, but it is subject to degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of androgen receptor activity and prolonged suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high androgen receptor expression, such as the prostate .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with androgen receptors . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting receptor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of hydrazine with 1,3-dicarbonyl compounds or enones can yield pyrazole derivatives . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, green chemistry approaches, such as microwave-assisted synthesis, are gaining popularity due to their environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
3,5-dimethyl-1H-pyrazole: A pyrazole compound with two methyl groups at positions 3 and 5.
4-chloropyrazole: A pyrazole derivative with a chlorine atom at position 4.
Uniqueness
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the 1H-pyrazol-1-ylmethyl group at position 1 and the amine group at position 3 can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-methyl-1-(pyrazol-1-ylmethyl)pyrazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-7-5-8(9)11-13(7)6-12-4-2-3-10-12/h2-5H,6H2,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUXMNSNUMRLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215504 | |
Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006472-91-8 | |
Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006472-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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